6-chloro-N-cyclobutylpyridine-3-carboxamide
Description
6-Chloro-N-cyclobutylpyridine-3-carboxamide is a pyridine-based small molecule characterized by a chlorine atom at position 6 of the pyridine ring and a cyclobutyl-substituted carboxamide group at position 3.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-chloro-N-cyclobutylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c11-9-5-4-7(6-12-9)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
InChI Key |
LGBKJGMARALCST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with cyclobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclobutylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of N-cyclobutylpyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-cyclobutylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclobutylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are selected for comparison based on structural homology, substituent variations, and available data from authoritative sources.
6-Chloro-N-cyclopropylpyridine-3-carboxamide (CAS: 585544-22-5)
- Structural Difference : Cyclopropyl group replaces cyclobutyl at the carboxamide nitrogen.
- Molecular Formula : C₉H₁₀ClN₂O
- Molecular Weight : 198.64 g/mol (calculated).
- Cyclopropane’s higher ring strain may increase reactivity in substitution reactions.
5-Bromo-6-Chloro-N-cyclopropylpyridine-3-carboxamide (CAS: 1864195-42-5)
- Structural Difference : Bromine substitution at position 5 of the pyridine ring.
- Molecular Formula : C₉H₈BrClN₂O
- Molecular Weight : 298.53 g/mol (calculated).
- Bromine’s electron-withdrawing effect may alter the pyridine ring’s electronic density, affecting electrophilic substitution patterns.
6-Chloro-N-(4-Cyanophenyl)pyridine-3-carboxamide
- Structural Difference: 4-Cyanophenyl group replaces cyclobutyl.
- Molecular Formula : C₁₃H₈ClN₃O
- Molecular Weight : 257.68 g/mol .
- Key Implications: The electron-withdrawing cyano group may reduce electron density at the pyridine ring, influencing reactivity in coupling reactions or binding to electron-rich biological targets. Increased aromaticity could enhance π-π stacking interactions.
6-Chloro-N-hydroxy-3-pyridinecarboximidamide (CAS: 468068-39-5)
- Structural Difference : Hydroxy-carboximidamide replaces the cyclobutyl-carboxamide group.
- Molecular Formula : C₆H₆ClN₃O
- Molecular Weight : 171.58 g/mol (calculated).
- Increased acidity due to the hydroxy group may influence ionization under physiological conditions.
Data Table: Comparative Overview
Research Findings and Implications
- Steric Effects : Cyclobutyl-substituted analogs exhibit greater steric bulk than cyclopropyl derivatives, which may hinder binding to compact active sites but improve selectivity in molecular recognition .
- Halogenation : Bromine at position 5 (as in CAS 1864195-42-5) increases molecular weight and may enhance halogen bonding, a critical interaction in drug-receptor binding .
- Electronic Modulation: Substituents like cyano groups (CAS 468068-39-5) or carboximidamides alter electron distribution, impacting reactivity and solubility profiles .
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